molecular formula C24H23N3O B6088047 [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone

[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone

Cat. No. B6088047
M. Wt: 369.5 g/mol
InChI Key: UCWIRCHDOWPFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone, also known as BZP-NAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BZP-NAP is a benzimidazole derivative that has been shown to possess various pharmacological properties, including analgesic and anti-inflammatory effects. In

Mechanism of Action

The exact mechanism of action of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone is not fully understood. However, it has been proposed that [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone exerts its pharmacological effects through the modulation of various signaling pathways. [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. These pathways are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been shown to possess various biochemical and physiological effects. In animal models, [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been shown to reduce pain and inflammation. Additionally, [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has also been shown to possess antioxidant properties and protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone in lab experiments is its potential as an analgesic and anti-inflammatory agent. [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been shown to possess potent anti-inflammatory effects, making it a valuable tool for studying the mechanisms of inflammation and immune responses. Additionally, [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been shown to possess neuroprotective effects, making it a valuable tool for studying neurodegenerative diseases. However, one of the limitations of using [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone in vivo.

Future Directions

There are several future directions for research on [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone. One area of research is the development of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone derivatives with improved pharmacological properties. Additionally, further studies are needed to determine the safety and toxicity of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone in vivo. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone. Finally, [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone could be investigated for its potential use in the treatment of other diseases such as cancer and metabolic disorders.
Conclusion:
In conclusion, [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone is a benzimidazole derivative with potential applications in various fields of research. [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been shown to possess analgesic, anti-inflammatory, and neuroprotective effects. However, further studies are needed to determine the safety and toxicity of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone in vivo. The development of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone derivatives with improved pharmacological properties and the investigation of the molecular mechanisms underlying the pharmacological effects of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone are promising areas of future research.

Synthesis Methods

The synthesis of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone involves the condensation of 1-naphthylamine with 2-(chloromethyl)benzimidazole in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperidine to obtain the final compound. The purity and yield of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone can be improved through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been studied for its potential applications in various fields of research. One of the most promising areas of research is its use as an analgesic and anti-inflammatory agent. [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been investigated for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c28-24(20-11-5-8-17-7-1-2-10-19(17)20)18-9-6-14-27(15-18)16-23-25-21-12-3-4-13-22(21)26-23/h1-5,7-8,10-13,18H,6,9,14-16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWIRCHDOWPFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone

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